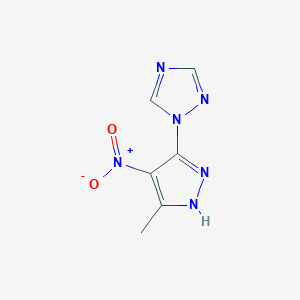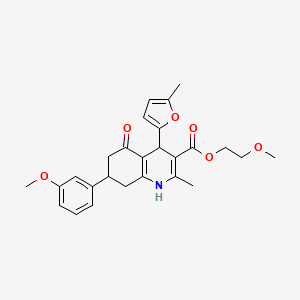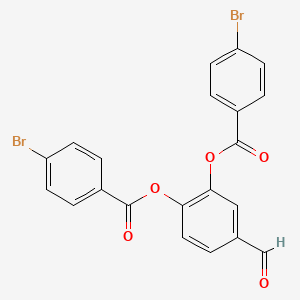![molecular formula C18H13ClN2S B11096133 2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B11096133.png)
2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that combines an imidazole ring with a thiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorobenzyl and phenyl groups enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-chlorobenzylamine with phenacyl bromide to form an intermediate, which then undergoes cyclization with thiourea under acidic conditions to yield the desired compound. The reaction conditions often require refluxing in ethanol or another suitable solvent.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Catalysts and alternative solvents may also be employed to enhance efficiency and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the imidazole or thiazole rings.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole or thiazole derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic properties, such as organic semiconductors.
Mechanism of Action
The biological activity of 2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is primarily due to its ability to interact with cellular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to cellular dysfunction. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the chlorobenzyl group, resulting in different reactivity and biological activity.
2-(4-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
6-Phenylimidazo[2,1-b][1,3]thiazole: Lacks the benzyl group, leading to reduced biological activity.
Uniqueness
2-(3-Chlorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole is unique due to the presence of both the chlorobenzyl and phenyl groups, which enhance its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H13ClN2S |
|---|---|
Molecular Weight |
324.8 g/mol |
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-phenylimidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H13ClN2S/c19-15-8-4-5-13(9-15)10-16-11-21-12-17(20-18(21)22-16)14-6-2-1-3-7-14/h1-9,11-12H,10H2 |
InChI Key |
WAJLRZOYVZSWAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(SC3=N2)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{2-[(E)-1-(4-Nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B11096056.png)
![N-(4-butylphenyl)-N'-{2-[4-(4-nitrobenzyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B11096066.png)
![4-hydroxy-3-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]benzoic acid](/img/structure/B11096070.png)
![3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate](/img/structure/B11096071.png)
![2-[(E)-{2-[4-(2,6-dimethylpiperidin-1-yl)-6-(diphenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-6-nitrophenol](/img/structure/B11096096.png)

![N-(2,4-dichlorophenyl)-N-[2-(4-{[(2,4-dichlorophenyl)(phenylsulfonyl)amino]acetyl}piperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B11096111.png)
![4-{(E)-[2-(3-pyridinylcarbonyl)hydrazono]methyl}phenyl 4-methoxybenzoate](/img/structure/B11096113.png)
![3-({[2-(Benzylsulfanyl)phenyl]carbonyl}amino)benzyl 2-(benzylsulfanyl)benzoate](/img/structure/B11096115.png)

![3-[(E)-({2-[(3,4,5-Trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl furan-2-carboxylate](/img/structure/B11096123.png)


![N'-[(E)-anthracen-9-ylmethylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11096142.png)
